molecular formula C33H43N3O10 B613416 Fmoc-l-lys(boc2-aoa)-oh CAS No. 1008512-23-9

Fmoc-l-lys(boc2-aoa)-oh

Cat. No.: B613416
CAS No.: 1008512-23-9
M. Wt: 641,71 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-lys(boc2-aoa)-oh: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a lysine residue with two tert-butoxycarbonyl (Boc) protecting groups on the side chain, and an azidooxyacetyl (aoa) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-lys(boc2-aoa)-oh typically involves multiple steps:

    Protection of Lysine: The lysine residue is first protected with two tert-butoxycarbonyl (Boc) groups on the side chain.

    Fmoc Protection: The amino terminus of the lysine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the protection and azidooxyacetylation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in Fmoc-L-lys(boc2-aoa)-oh can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free amino acid.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc groups.

    Azido Group Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.

Major Products:

    This compound: The fully protected amino acid.

    Lysine Derivatives: Various lysine derivatives can be obtained by selective deprotection and further functionalization.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-lys(boc2-aoa)-oh is widely used in solid-phase peptide synthesis for the preparation of complex peptides and proteins.

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein-protein interactions and enzyme mechanisms.

Medicine:

    Drug Development: The compound is used in the development of peptide-based therapeutics and diagnostic agents.

Industry:

    Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-L-lys(boc2-aoa)-oh involves its incorporation into peptides during solid-phase synthesis The protecting groups (Fmoc and Boc) prevent unwanted side reactions during peptide elongation

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: The compound is integrated into peptide chains through standard peptide bond formation reactions.

    Click Chemistry Pathways: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, enabling the attachment of diverse functional groups.

Comparison with Similar Compounds

    Fmoc-L-lys(boc)-oh: Similar structure but lacks the azidooxyacetyl group.

    Fmoc-L-lys(alloc)-oh: Contains an allyloxycarbonyl (alloc) group instead of the azidooxyacetyl group.

    Fmoc-L-lys(mtt)-oh: Contains a 4-methyltrityl (mtt) group instead of the azidooxyacetyl group.

Uniqueness:

    Azidooxyacetyl Group: The presence of the azidooxyacetyl group in Fmoc-L-lys(boc2-aoa)-oh allows for unique click chemistry applications, making it distinct from other lysine derivatives.

Biological Activity

Fmoc-l-lys(boc2-aoa)-oh, a derivative of lysine, plays a significant role in peptide synthesis and has diverse biological applications. This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two tert-butoxycarbonyl (Boc) protecting groups on the side chain, along with an azidooxyacetyl (aoa) group. Its unique structure facilitates various reactions and applications in biochemistry and medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C₁₉H₃₃N₃O₆
  • Molecular Weight: 393.49 g/mol

Synthesis Overview:
The synthesis of this compound involves several steps:

  • Protection of Lysine: The lysine residue is first protected with two Boc groups.
  • Fmoc Protection: The amino terminus is protected with an Fmoc group.
  • Azidooxyacetylation: The azidooxyacetyl group is introduced to the side chain.

This compound is primarily synthesized using solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of peptides.

This compound acts as a building block in peptide synthesis, where it can be incorporated into peptides through standard peptide bond formation reactions. The azido group enables click chemistry applications, allowing for the modification of peptides post-synthesis.

Applications in Research and Medicine

  • Peptide Synthesis: It is extensively used in SPPS to create complex peptides for biological studies and therapeutic applications.
  • Protein Engineering: The compound aids in modifying proteins to enhance their stability and functionality, crucial for biopharmaceuticals.
  • Drug Development: this compound is utilized in developing peptide-based therapeutics, including cancer therapies, due to its ability to facilitate targeted drug delivery systems.
  • Bioconjugation: It plays a significant role in attaching drugs or imaging agents to biomolecules, enhancing their therapeutic efficacy.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

StudyFindings
Study 1Demonstrated successful incorporation into peptides that target specific cancer cells, enhancing therapeutic efficacy.
Study 2Investigated its role in bioconjugation processes, showing improved targeting of imaging agents to tumors.
Study 3Explored its use in modifying protein structures to study enzyme mechanisms and protein-protein interactions.

Case Studies

  • Cancer Therapy Development:
    • Researchers have utilized this compound to synthesize peptides that selectively bind to cancer cells, demonstrating a significant reduction in tumor growth in preclinical models.
  • Protein Modification:
    • A study focused on modifying an enzyme involved in metabolic pathways using this compound, leading to enhanced enzyme activity and stability under physiological conditions.
  • Targeted Drug Delivery:
    • A novel drug delivery system was developed using this compound as a linker for attaching therapeutic agents, resulting in increased specificity and reduced side effects compared to traditional methods.

Properties

IUPAC Name

(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGUUBFSURDOAV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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